molecular formula C9H21NSi B14492718 1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine CAS No. 64128-86-5

1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine

Cat. No.: B14492718
CAS No.: 64128-86-5
M. Wt: 171.35 g/mol
InChI Key: RHYZHFQFEVHPPG-UHFFFAOYSA-N
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Description

1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and one prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine typically involves the reaction of triethylsilane with an appropriate allylamine derivative. One common method is the hydrosilylation reaction, where triethylsilane reacts with allylamine in the presence of a platinum catalyst. The reaction conditions usually involve moderate temperatures (50-100°C) and inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The allyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanamines depending on the electrophile used.

Scientific Research Applications

1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Investigated for its potential use in modifying biomolecules for improved stability and functionality.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trimethyl-N-(prop-2-en-1-yl)silanamine
  • 1,1,1-Trimethyl-N-phenyl-N-(prop-2-en-1-yl)silanamine
  • N-(Prop-2-en-1-yl)acetamide

Uniqueness

1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine is unique due to the presence of three ethyl groups bonded to the silicon atom, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its trimethyl and phenyl analogs. Additionally, the compound’s ability to form stable complexes with various substrates enhances its utility in diverse applications

Properties

CAS No.

64128-86-5

Molecular Formula

C9H21NSi

Molecular Weight

171.35 g/mol

IUPAC Name

N-triethylsilylprop-2-en-1-amine

InChI

InChI=1S/C9H21NSi/c1-5-9-10-11(6-2,7-3)8-4/h5,10H,1,6-9H2,2-4H3

InChI Key

RHYZHFQFEVHPPG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)NCC=C

Origin of Product

United States

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